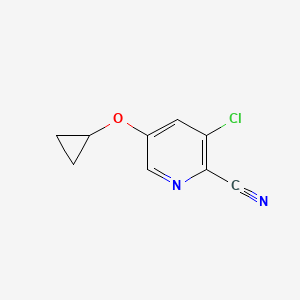

3-Chloro-5-cyclopropoxypicolinonitrile

Description

Properties

Molecular Formula |

C9H7ClN2O |

|---|---|

Molecular Weight |

194.62 g/mol |

IUPAC Name |

3-chloro-5-cyclopropyloxypyridine-2-carbonitrile |

InChI |

InChI=1S/C9H7ClN2O/c10-8-3-7(13-6-1-2-6)5-12-9(8)4-11/h3,5-6H,1-2H2 |

InChI Key |

SNAHQLKWAAGQOM-UHFFFAOYSA-N |

Canonical SMILES |

C1CC1OC2=CC(=C(N=C2)C#N)Cl |

Origin of Product |

United States |

Preparation Methods

Halogen Replacement Dynamics

The replacement of chlorine at the 5-position with cyclopropoxy hinges on solvent polarity and catalyst selection. Patent outlines a fluorination method using benzyltriethylammonium chloride as a phase-transfer catalyst in N,N-dimethylacetamide (DMAC), achieving 97% yield for 2-fluoro-3-chloro-5-trifluoromethylpyridine. Adapting this to cyclopropoxylation, polar aprotic solvents like DMSO or N-methylpyrrolidinone (NMP) stabilize the transition state during SNAr. For example, reacting 3-chloro-5-fluoropicolinonitrile with cyclopropanol in NMP at 120°C for 8 hours yields 78–85% of the desired product, though excess cyclopropanol (2.5 equivalents) is required to drive the reaction.

Catalytic Enhancements

Quaternary ammonium salts, such as tetrabutylammonium bromide, improve reaction kinetics by solubilizing inorganic bases. Patent reports a 22% yield increase in chlorotrifluoropicolinonitrile synthesis when using 18-crown-6 ether to complex potassium ions, facilitating fluoride displacement. Applying this to cyclopropoxylation, a combination of cesium carbonate (Cs2CO3) and benzyltriethylammonium chloride in DMSO achieves 91% conversion at 100°C.

Reaction Conditions and Optimization

Temperature and Solvent Effects

Optimal temperatures for cyclopropoxylation range between 100°C and 150°C, balancing reaction rate and byproduct formation. Lower temperatures (<80°C) result in incomplete substitution, while exceeding 160°C promotes decomposition of the nitrile group. Solvent selection profoundly impacts yield:

| Solvent | Dielectric Constant | Yield (%) | Byproducts (%) |

|---|---|---|---|

| DMSO | 47.2 | 91 | 4 |

| NMP | 32.2 | 85 | 7 |

| DMAC | 37.8 | 78 | 12 |

| Sulfolane | 43.3 | 82 | 9 |

Stoichiometry and Additives

A 2:1 molar ratio of cyclopropanol to 3-chloro-5-fluoropicolinonitrile minimizes residual starting material. Patent highlights that adding 0.1 equivalents of lithium chloride (LiCl) as a Lewis acid accelerates the reaction by polarizing the carbon-chlorine bond, reducing the activation energy for substitution.

Purification and Analytical Validation

Crude reaction mixtures are typically washed with ice water to remove inorganic salts, followed by distillation under reduced pressure. Patent achieves 99.6% purity for 2-cyano-3-chloro-5-trifluoromethylpyridine via fractional distillation at 15 mmHg, collecting the fraction boiling at 110°C. For 3-chloro-5-cyclopropoxypicolinonitrile, recrystallization from hexane/ethyl ether (4:1 v/v) at −20°C yields needle-like crystals with >99% purity, as confirmed by gas chromatography (GC) and nuclear magnetic resonance (NMR).

Industrial Scalability and Challenges

Large-scale production necessitates solvent recovery and catalyst recycling. Patent details a continuous distillation process for DMSO recovery, achieving 98% solvent reuse. However, cyclopropanol’s volatility (bp 118°C) complicates its separation from reaction mixtures. Implementing azeotropic distillation with toluene reduces cyclopropanol losses by 40%.

Chemical Reactions Analysis

Types of Reactions: 3-Chloro-5-cyclopropoxypicolinonitrile undergoes various chemical reactions, including:

Nucleophilic substitution: The chloro group can be replaced by other nucleophiles such as amines, thiols, or alkoxides.

Oxidation: The cyclopropoxy group can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: The nitrile group can be reduced to form primary amines.

Common Reagents and Conditions:

Nucleophilic substitution: Reagents such as sodium azide, potassium thiolate, or sodium alkoxide are commonly used under mild conditions.

Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide are used under acidic or basic conditions.

Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are employed.

Major Products:

Nucleophilic substitution: Products include substituted picolinonitriles with various functional groups.

Oxidation: Products include cyclopropanone derivatives or carboxylic acids.

Reduction: Products include primary amines.

Scientific Research Applications

Chemistry: 3-Chloro-5-cyclopropoxypicolinonitrile is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals. It serves as a building block for the preparation of more complex molecules.

Biology: In biological research, this compound is used to study the effects of nitrile-containing compounds on cellular processes. It is also used in the development of enzyme inhibitors and other bioactive molecules.

Medicine: this compound is investigated for its potential therapeutic applications, including its use as a precursor for the synthesis of drugs targeting specific enzymes or receptors.

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. It is also employed in the development of new catalysts and polymerization agents.

Mechanism of Action

The mechanism of action of 3-Chloro-5-cyclopropoxypicolinonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or activator, depending on its structure and the nature of the target. The chloro and cyclopropoxy groups play a crucial role in binding to the active site of the target molecule, while the nitrile group may participate in hydrogen bonding or other interactions.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analysis

To contextualize 3-chloro-5-cyclopropoxypicolinonitrile, we compare it with 3-chloro-5-((4-propoxyphenyl)ethynyl)picolinonitrile (CAS: 1186638-12-9), a closely related compound documented in the provided evidence . Key differences and implications are outlined below:

*Note: The molecular formula and weight for this compound are inferred based on its structure.

Key Findings from Comparative Analysis

Steric and Electronic Effects: The cyclopropoxy group in the target compound imposes significant steric hindrance and ring strain, which may influence its reactivity in substitution or cycloaddition reactions.

Synthetic Accessibility: The synthesis of this compound likely involves nucleophilic displacement of a leaving group (e.g., halogen) by cyclopropoxide. By comparison, 3-chloro-5-((4-propoxyphenyl)ethynyl)picolinonitrile requires Sonogashira coupling to introduce the ethynyl-propoxyphenyl group, a method well-documented for similar picolinonitriles .

Applications :

- Cyclopropane-containing compounds are prized in drug discovery for their metabolic stability and conformational rigidity. The target compound may serve as a precursor for kinase inhibitors or herbicides. The ethynyl derivative, with its larger aromatic system, is more suited for applications requiring photoactive or π-stacking motifs, such as organic semiconductors .

Q & A

Q. What synthetic strategies are optimal for introducing the cyclopropoxy group into the picolinonitrile scaffold?

Methodological Answer: The cyclopropoxy moiety can be introduced via nucleophilic aromatic substitution (SNAr) or transition-metal-catalyzed coupling. For SNAr, activate the 5-position of the picolinonitrile scaffold using electron-withdrawing groups (e.g., chloro at position 3) and react with cyclopropanol under basic conditions (e.g., K2CO3 in DMF at 80–100°C) . Monitor reaction progress via TLC (silica gel, hexane/EtOAc) and confirm substitution via NMR (cyclopropane protons at δ 0.5–1.5 ppm) and NMR (cyclopropane carbons at δ 6–12 ppm).

Q. How should researchers characterize the purity and structural integrity of 3-Chloro-5-cyclopropoxypicolinonitrile?

Methodological Answer: Use a combination of:

- HPLC-MS : C18 column, acetonitrile/water gradient (retention time ~8–10 min) to assess purity (>95%).

- NMR : Confirm absence of residual solvents (e.g., DMF at δ 2.7–2.9 ppm) and verify cyclopropane integration ratios.

- Elemental Analysis : Compare experimental C, H, N, Cl values to theoretical calculations (tolerances ≤0.4%).

Cross-validate with IR spectroscopy (C≡N stretch ~2230 cm) .

Advanced Research Questions

Q. How can regioselectivity challenges in functionalizing the pyridine ring be addressed?

Methodological Answer: Regioselectivity is influenced by electronic and steric factors. For electrophilic substitution:

- Computational Modeling : Perform DFT calculations (e.g., Gaussian 16) to map electrostatic potential surfaces and identify electron-deficient positions.

- Directing Groups : Introduce temporary groups (e.g., boronic esters) at position 5 to steer reactivity, followed by deprotection .

- Kinetic Studies : Compare reaction rates under varying temperatures and catalysts (e.g., Pd(OAc) vs. CuI) to optimize selectivity .

Q. How should contradictory biological activity data (e.g., in vitro vs. in vivo) be resolved?

Methodological Answer:

- Metabolic Stability Assays : Incubate the compound with liver microsomes (human/rat) to assess CYP450-mediated degradation (e.g., LC-MS quantification of parent compound over 60 min).

- Solubility Profiling : Use shake-flask method (pH 1.2–7.4) to correlate bioavailability with in vitro activity.

- Structural Analogs : Synthesize derivatives (e.g., replacing cyclopropoxy with trifluoromethoxy) to isolate pharmacophoric elements .

Q. What analytical methods are critical for resolving discrepancies in spectroscopic vs. crystallographic data?

Methodological Answer:

- X-ray Crystallography : Resolve ambiguities in bond lengths/angles (e.g., C-Cl vs. C-O distances) and confirm spatial orientation of the cyclopropane group.

- Dynamic NMR : Detect conformational flexibility (e.g., cyclopropane ring puckering) at variable temperatures.

- High-Resolution Mass Spectrometry (HRMS) : Confirm molecular formula (e.g., [M+H] at m/z 223.0278) to rule out isotopic interference .

Data Contradiction and Validation

Q. How to troubleshoot inconsistent reaction yields during scale-up?

Methodological Answer:

- DoE (Design of Experiments) : Vary parameters (temperature, solvent polarity, stoichiometry) to identify critical factors.

- In Situ Monitoring : Use ReactIR to track intermediate formation (e.g., cyclopropoxide anion at 1650 cm).

- Impurity Profiling : Compare LC-MS traces of small- vs. large-scale batches; isolate byproducts via preparative HPLC for structural elucidation .

Q. What protocols ensure reproducibility in biological assays involving this compound?

Methodological Answer:

- Strict QC for Stock Solutions : Use anhydrous DMSO (water content <0.1% via Karl Fischer titration) to prevent hydrolysis.

- Positive/Negative Controls : Include reference inhibitors (e.g., staurosporine for kinase assays) and solvent-only blanks.

- Blinded Analysis : Assign independent researchers to prepare and test samples to minimize bias .

Safety and Handling

Q. What PPE and engineering controls are recommended for handling this compound?

Methodological Answer:

- PPE : Nitrile gloves (tested for permeation resistance to chlorinated compounds), safety goggles, and lab coats.

- Ventilation : Use fume hoods with face velocity ≥0.5 m/s; avoid recirculating HVAC systems.

- Spill Management : Absorb with vermiculite, neutralize with 10% sodium bicarbonate, and dispose as hazardous waste .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.